N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide
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Overview
Description
N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}BENZAMIDE is a complex organic compound with a molecular formula of C23H26N2O3. This compound is known for its unique structure, which includes a cyclohexenyl group, a methoxyphenyl group, and an oxadiazole ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}BENZAMIDE involves several steps:
Starting Materials: The synthesis begins with the preparation of 2-(1-cyclohexenyl)ethylamine and 4-methoxybenzoyl chloride.
Reaction Conditions: The 2-(1-cyclohexenyl)ethylamine is reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the intermediate product.
Oxadiazole Formation: The intermediate is then reacted with 4-methylphenylhydrazine and a suitable oxidizing agent to form the oxadiazole ring.
Final Product: The final step involves the coupling of the oxadiazole intermediate with the benzamide derivative under appropriate conditions to yield the target compound
Chemical Reactions Analysis
N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}BENZAMIDE undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl group, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, converting it into a more reduced form.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions
Scientific Research Applications
N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}BENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It affects various signaling pathways, including those involved in cell proliferation and apoptosis.
Effects: The compound’s effects are mediated through its binding to specific sites on target molecules, leading to changes in their function
Comparison with Similar Compounds
N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}BENZAMIDE can be compared with similar compounds:
Similar Compounds: Compounds such as 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide and 2-(1-cyclohexenyl)ethylamine share structural similarities.
Uniqueness: The presence of the oxadiazole ring and the specific substitution pattern on the benzene ring make this compound unique.
Comparison: Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity, making it valuable for specific applications
Properties
Molecular Formula |
C25H27N3O3 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide |
InChI |
InChI=1S/C25H27N3O3/c1-18-11-13-20(14-12-18)24-27-23(31-28-24)17-30-22-10-6-5-9-21(22)25(29)26-16-15-19-7-3-2-4-8-19/h5-7,9-14H,2-4,8,15-17H2,1H3,(H,26,29) |
InChI Key |
ZWXKLYPDYLRVLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NCCC4=CCCCC4 |
Origin of Product |
United States |
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